![molecular formula C7H9NO2S B1599132 2-amino-2-(3-methylthiophen-2-yl)acetic Acid CAS No. 500718-18-3](/img/structure/B1599132.png)
2-amino-2-(3-methylthiophen-2-yl)acetic Acid
Overview
Description
2-amino-2-(3-methylthiophen-2-yl)acetic acid is a compound with the CAS Number: 500718-18-3 and a molecular weight of 171.22 . It has an IUPAC name of amino (3-methyl-2-thienyl)acetic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-amino-2-(3-methylthiophen-2-yl)acetic acid is1S/C7H9NO2S/c1-4-2-3-11-6 (4)5 (8)7 (9)10/h2-3,5H,8H2,1H3, (H,9,10)
. This indicates the molecular structure of the compound.
Scientific Research Applications
Biochemical Significance
Amino acids and their derivatives play crucial roles in biochemical processes. For example, they are fundamental in protein synthesis, serve as neurotransmitter precursors, and participate in metabolic pathways. Acetic acid derivatives, including those modified with amino groups, can influence various physiological mechanisms, such as enzyme inhibition or activation, impacting metabolic diseases, neurological conditions, and cancer research.
Pharmacological Applications
Research into acetic acid derivatives has demonstrated potential pharmacological applications, including antiepileptic effects, as seen with Gabapentin, 1-(aminomethyl) cyclohexane acetic acid. Gabapentin's antiepileptic properties were explored in clinical trials, showing a dose-related antiepileptic effect and good tolerance as add-on therapy in patients with severe partial and generalized epilepsies (Crawford et al., 1987).
Metabolic Disorders
Compounds related to 2-amino-2-(3-methylthiophen-2-yl)acetic Acid may also find relevance in studying metabolic disorders. For instance, β-ketothiolase deficiency, an inborn error of metabolism characterized by the accumulation of specific organic acids, highlights the importance of understanding how various acetic acid derivatives are metabolized (Schutgens et al., 1982).
Safety And Hazards
The safety information for 2-amino-2-(3-methylthiophen-2-yl)acetic acid includes several hazard statements: H302, H312, H332 . The compound also has several precautionary statements: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The signal word for this compound is "Warning" .
properties
IUPAC Name |
2-amino-2-(3-methylthiophen-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5H,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUPHROQPYXKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402827 | |
Record name | 2-amino-2-(3-methylthiophen-2-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(3-methylthiophen-2-yl)acetic Acid | |
CAS RN |
500718-18-3 | |
Record name | 2-amino-2-(3-methylthiophen-2-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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